An In-depth Technical Guide to the Core Properties and Characteristics of Thiophen-2-ol
An In-depth Technical Guide to the Core Properties and Characteristics of Thiophen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophen-2-ol (also known as 2-hydroxythiophene) is a heterocyclic organic compound with the molecular formula C₄H₄OS.[1][2] It is a five-membered aromatic ring containing a sulfur atom and a hydroxyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of novel compounds.[1] Thiophene-containing molecules have shown a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of Thiophen-2-ol.
Fundamental Properties
Thiophen-2-ol is a versatile chemical intermediate. A summary of its key physical and chemical properties is presented below.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Thiophen-2-ol.
| Property | Value | Reference |
| Molecular Formula | C₄H₄OS | [2][3] |
| Molecular Weight | 100.14 g/mol | [2][3][4] |
| CAS Number | 17236-58-7 | [2][3][4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Melting Point | 9°C | [2] |
| Boiling Point | 219.2 °C at 760 mmHg | [2] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 86.4 °C | [2] |
| pKa | 8.43 ± 0.10 (Predicted) | [2] |
| LogP | 1.45370 | [2] |
| Refractive Index | 1.5644 (estimate) | [2] |
Tautomerism
A critical characteristic of Thiophen-2-ol is its existence in a tautomeric equilibrium with its thione counterparts, namely thiophen-2(5H)-one and thiophen-2(3H)-one. This thiol-thione tautomerism involves the migration of a proton and a shift of a double bond.[1] Experimental and theoretical studies suggest that the thione tautomer is often the more stable form, which significantly influences the molecule's reactivity and spectroscopic properties.[1]
Caption: Tautomeric equilibrium of Thiophen-2-ol.
Synthesis of Thiophen-2-ol
The synthesis of Thiophen-2-ol can be achieved through various methods. A well-established procedure involves the preparation of 2-t-butoxythiophene followed by its acid-catalyzed decomposition.
General Synthesis Workflow
Caption: General workflow for the synthesis of Thiophen-2-ol.
Experimental Protocol: Synthesis of 2-t-Butoxythiophene and Thiophen-2-ol
This protocol is adapted from a procedure published in Organic Syntheses.
A. 2-t-Butoxythiophene
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In a dry 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a Grignard reagent from 9.7 g (0.40 gram-atom) of magnesium turnings and 65.2 g (0.40 mole) of 2-bromothiophene in 150 ml of anhydrous ether.
-
After the Grignard reaction is complete, cool the flask to 0-5°C in an ice bath.
-
Add a solution of 62 g (0.32 mole) of t-butyl perbenzoate in 100 ml of dry ether dropwise to the stirred, cooled Grignard reagent over 45 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the mixture into ice water and acidify with concentrated hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer twice with ether.
-
Combine the ether extracts and wash with 2N sodium hydroxide solution, then with water until neutral.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Distill off the ether and then distill the residual oil under reduced pressure to obtain 2-t-butoxythiophene.
B. Thiophen-2-ol
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Place the 2-t-butoxythiophene obtained in the previous step into a distillation flask with a short Vigreux column and a capillary inlet for nitrogen.
-
Add 0.1 g of p-toluenesulfonic acid.
-
Heat the flask in an oil bath at 155°C. Decomposition will start immediately.
-
After 5-10 minutes, remove the oil bath and distill 2-hydroxythiophene under reduced pressure while passing a stream of nitrogen through the capillary.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of Thiophen-2-ol.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of Thiophen-2-ol.
Experimental Protocols for Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Thiophen-2-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure. Due to tautomerism, the spectra may show signals for both the thiol and thione forms.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands for the O-H, C=C, C-S, and potentially C=O (from the thione tautomer) functional groups.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the structural assignment.
Spectroscopic Data
The following table summarizes typical spectroscopic data for Thiophen-2-ol and its major tautomer, 2(5H)-Thiophenone.
| Technique | Thiophen-2-ol (Thiol form) | 2(5H)-Thiophenone (Thione form) |
| ¹H NMR (ppm) | Aromatic protons (~6.5-7.5 ppm), OH proton (variable) | Olefinic protons (~6.0-7.5 ppm), CH₂ protons (~3.5-4.5 ppm) |
| ¹³C NMR (ppm) | Aromatic carbons (~110-140 ppm) | C=O carbon (~200 ppm), olefinic carbons (~120-150 ppm), CH₂ carbon (~30-40 ppm) |
| IR (cm⁻¹) | O-H stretch (~3200-3600), C=C stretch (~1500-1600) | C=O stretch (~1650-1700), C=C stretch (~1600-1650) |
| MS (m/z) | Molecular ion at 100 | Molecular ion at 100 |
Biological Activity and Relevance in Drug Development
Thiophene derivatives are recognized for their broad spectrum of biological activities. While specific signaling pathways for Thiophen-2-ol are not extensively documented, the activities of related thiophene compounds provide valuable insights into its potential mechanisms of action, particularly in cancer therapy where some derivatives have been shown to induce apoptosis.
Apoptosis Induction by a Thiophene Derivative
A study on a thiophenecarboxylate derivative, F8, demonstrated its ability to induce apoptosis in human acute lymphoblastic leukemia cells through the intrinsic pathway.[5][6] This pathway is a key mechanism for programmed cell death and is a major target in cancer drug development.
Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.
The induction of apoptosis by this thiophene derivative involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[5] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]
Safety and Handling
Thiophen-2-ol is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, it is recommended to store under an inert atmosphere at -20°C.[1]
Conclusion
Thiophen-2-ol is a fundamentally important heterocyclic compound with a rich chemistry, largely influenced by its thiol-thione tautomerism. Its synthesis is well-established, and its structure can be thoroughly characterized by standard spectroscopic methods. The diverse biological activities exhibited by thiophene derivatives, including the induction of apoptosis, underscore the potential of Thiophen-2-ol as a valuable scaffold in drug discovery and development. Further research into the specific biological targets and signaling pathways of Thiophen-2-ol and its analogues is warranted to fully exploit its therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. d-nb.info [d-nb.info]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
